2,4,6-Trihydroxyisophthalaldehyde
Overview
Description
2,4,6-Trihydroxyisophthalaldehyde is an organic compound with the molecular formula C8H6O5. It is a derivative of isophthalaldehyde, characterized by the presence of three hydroxyl groups at the 2, 4, and 6 positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trihydroxyisophthalaldehyde can be synthesized through the oxidation of cis,trans-1,2,3,6-tetrahydrophthalic anhydride. The reaction conditions can be adjusted based on the desired yield and purity of the product . Another method involves the use of diformylphloroglucinol as a precursor, which undergoes specific reaction conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust catalysts and controlled environments to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trihydroxyisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Scientific Research Applications
2,4,6-Trihydroxyisophthalaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,4,6-Trihydroxyisophthalaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl groups and aldehyde functionalities allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Phloroglucinol: A related compound with three hydroxyl groups but without the aldehyde functionalities.
Isophthalaldehyde: The parent compound without the hydroxyl groups.
Diformylphloroglucinol: A precursor used in the synthesis of 2,4,6-Trihydroxyisophthalaldehyde.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-2-4-6(11)1-7(12)5(3-10)8(4)13/h1-3,11-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOLQZRXGOOMRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1O)C=O)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474990 | |
Record name | 2,4-diformyl phloroglucinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4396-13-8 | |
Record name | 2,4-diformyl phloroglucinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,6-Trihydroxyisophthalaldehyde contribute to the synthesis and properties of the porous polymer TPDA-1?
A1: this compound serves as a key monomer in the solvothermal Schiff base condensation reaction with 1,3,5-tris(4-aminophenyl)triazine to form TPDA-1 []. Its structure, featuring three hydroxyl groups and an aldehyde group, allows for multiple reaction sites and the creation of a crosslinked network within the polymer. This crosslinking contributes to the porous structure of TPDA-1, which is crucial for its high specific surface area (545 m2 g-1) []. This large surface area, coupled with the extended π-conjugation facilitated by the aromatic rings of this compound, enhances the material's ability to store charge, leading to its high specific capacitance (469.4 F g-1 at 2 mV s-1) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.